DHFR Inhibition Affinity: Target Compound vs. Class-Level Baseline
The compound demonstrates inhibitory activity against dihydrofolate reductase (DHFR) derived from murine L1210 leukemia cells [1]. While a precise IC50 or Ki value is not publicly disclosed in the BindingDB entry, the record confirms tested affinity. For context, the clinical DHFR inhibitor methotrexate exhibits a Ki of approximately 0.01–0.1 nM against L1210 DHFR under comparable assay conditions [2]. The presence of measurable binding for this structurally simpler acetamide suggests a differential scaffold-driven interaction, but the absence of a disclosed numeric value for the target compound precludes a direct quantitative comparison.
| Evidence Dimension | DHFR inhibitory activity (affinity detected) |
|---|---|
| Target Compound Data | Tested and confirmed active (value not disclosed) |
| Comparator Or Baseline | Methotrexate (DHFR inhibitor): Ki ~0.01–0.1 nM (L1210 cells) |
| Quantified Difference | Not quantifiable due to missing target compound data |
| Conditions | L1210 mouse leukemia DHFR enzyme assay (BindingDB ChEBML_54610) |
Why This Matters
This evidence dimension identifies a potential biochemical target for the compound, which is critical for researchers procuring tool compounds for DHFR-related studies, but the lack of a numeric affinity value severely limits its use in direct selection decisions.
- [1] BindingDB. ChEBML_54610: Inhibitory activity against dihydrofolate reductase (DHFR) from L1210 cells. Entry ID: 50000660. Accessed May 2, 2026. View Source
- [2] Goodsell, D. S. (1999). The molecular perspective: Methotrexate. The Oncologist, 4(4), 340-341. View Source
